![molecular formula C21H27N3O3S B2554101 3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 958711-42-7](/img/structure/B2554101.png)
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which includes compounds similar to 3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, involves creating a series of condensed molecules with potential immunomodulating activity. These compounds are synthesized and then evaluated for their biological effects, such as enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. One particular compound from this series was further investigated for its effectiveness in preventing adjuvant-induced arthritis in rats, indicating the therapeutic potential of these synthesized molecules .
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by a pyrazole core, which is a five-membered heterocyclic ring containing nitrogen atoms. The specific compound likely possesses a thieno[3,4-c]pyrazole moiety, which is a fused ring system combining thiophene and pyrazole rings. This structural feature is crucial for the biological activity of these molecules, as it can influence their interaction with biological targets and their overall pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the pyrazole ring, followed by various functionalization steps to introduce different substituents, such as the methoxyphenyl group. These reactions are carefully designed to achieve the desired molecular architecture that can modulate biological responses. The specific reactions and conditions used in the synthesis are not detailed in the provided data, but they are essential for the creation of the final active compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided data. However, based on the general structure of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, one can infer that these molecules may exhibit certain solubility characteristics, stability under physiological conditions, and a specific range of molecular weights. These properties are important for their bioavailability and the ability to reach the target sites in vivo. The presence of the methoxy group and the cyclohexyl moiety in the compound of interest may also affect its lipophilicity and, consequently, its absorption and distribution within the body .
Relevant Case Studies
The case studies mentioned in the provided data include the use of these compounds in models of immunomodulation and inflammation. Specifically, the compound 3-cyano-3-(1,4-dihydro-1-phenyl- -benzothiopyrano[4,3-c]pyrazol-3-yl]-3-oxo-N-phenyl-propanamide was effective in preventing the development of adjuvant-induced arthritis in rats, which is a model for human rheumatoid arthritis. This suggests that the compound and its analogs, including this compound, may have potential as therapeutic agents for immune-related disorders .
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of related chemical structures in the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and benzodiazepines. These compounds have been prepared via multi-component cyclo-condensation reactions, showcasing the versatility of these molecules in creating pharmacologically relevant derivatives with potential antimicrobial and anti-inflammatory activities (Kendre et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Certain derivatives related to the query compound have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The research highlights the potential of these compounds to serve as a basis for developing new antimicrobial agents (Kendre et al., 2015). Additionally, some compounds have been screened for their anti-inflammatory activity, underscoring their therapeutic potential in inflammatory conditions.
Molecular Structure and Interaction Studies
The molecular structure and interactions of compounds within this chemical family have been extensively studied through crystallography and spectroscopic techniques. These studies provide insight into the conformational preferences and intermolecular interactions that could influence the biological activity of these molecules. For instance, the analysis of the crystal structure of similar compounds offers detailed information on molecular conformations, hydrogen bonding patterns, and potential reactive sites (Fun et al., 2011).
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-27-17-10-8-16(9-11-17)24-21(18-13-28(26)14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h8-11,15H,2-7,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLNUWJDMATFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

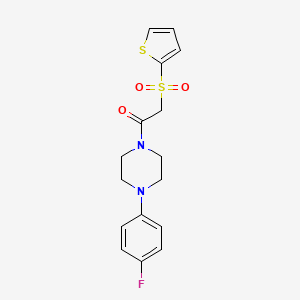
![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)
![N-[[4-[(2R)-4-Ethylsulfonyl-2-methylpiperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2554023.png)
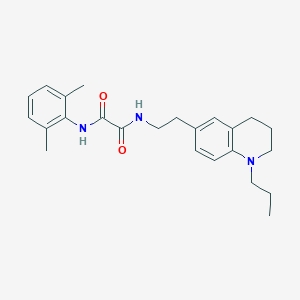
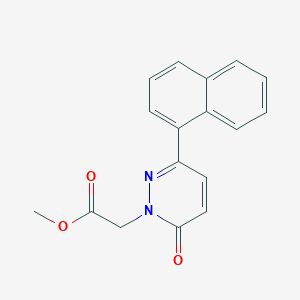

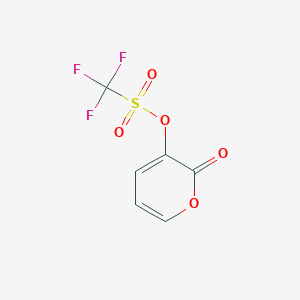
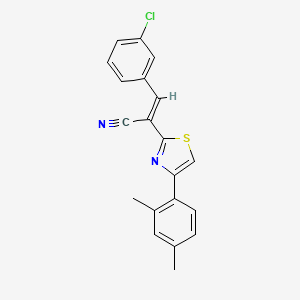
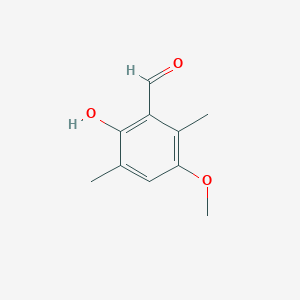
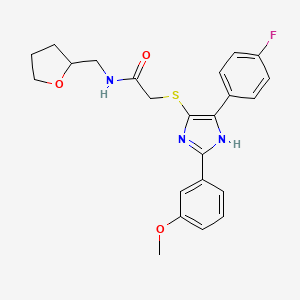
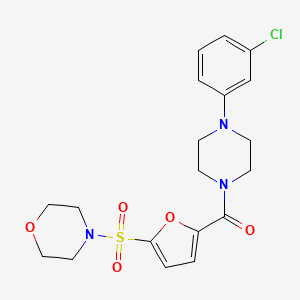
![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)